DACN(Tos,Suc-NHS)

ADC Linker Click Chemistry SPAAC

DACN(Tos,Suc-NHS) is a distinct, non-interchangeable SPAAC linker. Its tosyl-protected DACN scaffold provides 2× the reactivity of cyclooctyne and superior hydrophilicity, while the NHS ester enables direct, one-step antibody labeling. This combination ensures homogeneous DAR profiles and reduced aggregation in ADC development and surface functionalization, mitigating risks associated with generic substitutions.

Molecular Formula C22H25N3O7S
Molecular Weight 475.5 g/mol
CAS No. 2411082-26-1
Cat. No. B6286770
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDACN(Tos,Suc-NHS)
CAS2411082-26-1
Molecular FormulaC22H25N3O7S
Molecular Weight475.5 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)N2CCCN(CC#CC2)C(=O)CCC(=O)ON3C(=O)CCC3=O
InChIInChI=1S/C22H25N3O7S/c1-17-5-7-18(8-6-17)33(30,31)24-15-3-2-13-23(14-4-16-24)19(26)11-12-22(29)32-25-20(27)9-10-21(25)28/h5-8H,4,9-16H2,1H3
InChIKeyMLMHCPCWLSQNMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





DACN(Tos,Suc-NHS) (CAS 2411082-26-1): ADC Linker Procurement & Technical Baseline


DACN(Tos,Suc-NHS) is a heterobifunctional ADC (Antibody-Drug Conjugate) linker belonging to the 4,8-diazacyclononyne (DACN) class of strained cycloalkynes, featuring a tosyl (Tos) protecting group on one endocyclic nitrogen and an NHS-activated succinyl (Suc-NHS) ester at the other, enabling metal-free, strain-promoted azide-alkyne cycloaddition (SPAAC) for the covalent and bioorthogonal conjugation of azide-functionalized payloads to amine-containing biomolecules or surfaces . Its core structural advantages, including high thermal stability and a reactivity that is twice that of cyclooctyne (OCT) [1][2], are foundational to its utility in precision bioconjugation, particularly in ADC and targeted therapeutic development.

DACN(Tos,Suc-NHS) (CAS 2411082-26-1): Why In-Class ADC Linker Substitution Fails Without Quantitative Validation


Substituting DACN(Tos,Suc-NHS) with another DACN derivative or a cyclooctyne-based linker is not a straightforward exchange due to the unique interplay of reactivity, stability, hydrophilicity, and functional handle architecture governed by the specific N-substituents on the diazacyclononyne scaffold [1][2]. As the evidence below demonstrates, the choice of substituents (Tos vs. Ms vs. Tos2 vs. Suc-OH vs. Suc-NHS) dictates the compound's click kinetics, thermal stability, solubility (LogP), and subsequent conjugation options, directly impacting ADC homogeneity, payload delivery efficiency, and manufacturing robustness [3][4]. Generic substitution without these quantitative metrics risks compromised conjugate stability, unpredictable DAR (drug-to-antibody ratio) profiles, and failed scale-up, making the specific combination of a tosyl-protected nitrogen and an NHS-activated succinyl ester in DACN(Tos,Suc-NHS) a distinct and non-interchangeable procurement decision.

DACN(Tos,Suc-NHS) (CAS 2411082-26-1): Quantifiable Procurement Advantages Versus Closest Comparators


2× Click Reactivity: DACN vs. Cyclooctyne (OCT) for Faster Bioconjugation Kinetics

The core DACN scaffold, which is common to DACN(Tos,Suc-NHS), exhibits a click reactivity that is twice as high as that of the benchmark cyclooctyne (OCT) in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions [1][2]. This quantitative difference is a key differentiator from cyclooctyne-based linkers (e.g., DIBAC, BCN) and underscores the inherent kinetic advantage of the diazacyclononyne ring system for rapid, copper-free conjugation under physiological conditions.

ADC Linker Click Chemistry SPAAC Bioconjugation

Demonstrated Thermal Stability: No Decomposition After 2 Weeks at 80°C in Toluene

DACNs, as a class, exhibit superior thermal stability compared to other strained cycloalkynes like DIFO and DIBAC, which are prone to thermal decomposition and oligomerization [1]. A representative stability test showed that a DACN derivative in toluene at 80°C exhibited no significant decomposition or oligomerization for at least 2 weeks [2]. This stability profile is a direct advantage over thermally labile cyclooctyne-based alternatives (e.g., DIFO, DIBAC).

ADC Linker Stability Storage Process Robustness

Enhanced Hydrophilicity: Class Advantage of DACNs Over Cyclooctynes

The presence of the two endocyclic nitrogen atoms within the diazacyclononyne ring imparts a significant increase in hydrophilicity compared to the more hydrophobic cyclooctyne framework [1][2]. This is a class-level advantage that improves the linker's solubility and reduces the potential for hydrophobic aggregation when conjugated to large biomolecules like antibodies, a common challenge with cyclooctyne-based ADCs.

ADC Linker Hydrophilicity Aqueous Solubility DAR Homogeneity

Functional Handle Flexibility: DACN(Tos,Suc-NHS) vs. DACN(Tos,Suc-OH) for Direct Conjugation

DACN(Tos,Suc-NHS) is an activated ester, providing a pre-activated carboxyl group for direct conjugation to primary amines (e.g., lysine residues on proteins or amine-functionalized surfaces) without the need for an additional activation step . In contrast, the related compound DACN(Tos,Suc-OH) (CAS 2109751-68-8) terminates in a free carboxylic acid, which requires in situ activation (e.g., with EDC/NHS) prior to amine coupling, introducing an additional, potentially variable step in the conjugation workflow .

ADC Linker Bioconjugation NHS Ester Amine Coupling

DACN(Tos,Suc-NHS) (CAS 2411082-26-1): Optimal Use Cases for Research and Industrial Procurement


Streamlined Synthesis of Homogeneous Antibody-Drug Conjugates (ADCs)

This scenario leverages the core DACN scaffold's 2× reactivity over OCT [1][2] and its enhanced hydrophilicity [3][4] to facilitate rapid, copper-free SPAAC conjugation of azide-functionalized cytotoxins to antibody lysine residues that have been pre-modified with the DACN(Tos,Suc-NHS) linker. The high thermal stability of the linker ensures that the linker-antibody intermediate remains stable during purification and storage. The NHS ester enables direct, one-step labeling of the antibody, streamlining the workflow compared to a two-step activation and coupling procedure required for the free acid analog . This combination of properties is ideal for generating ADCs with a more homogeneous DAR profile and reduced aggregation, which are critical for reproducible in vivo pharmacology and toxicity studies.

Rapid and Robust Surface Functionalization of Biosensors and Microarrays

For the functionalization of surfaces with azide-tagged biomolecules (e.g., DNA, peptides, or antibodies), DACN(Tos,Suc-NHS) offers a procurement advantage. The NHS ester enables direct, covalent attachment to amine-functionalized surfaces (e.g., APTES-coated glass or polymer chips) in a single step [1]. The resulting DACN-modified surface, benefiting from the class's 2× reactivity over OCT [2][3] and high thermal stability [4], can then reliably capture azide-functionalized probes via SPAAC in an aqueous, metal-free environment. This two-step, all-aqueous process is more robust and scalable for manufacturing functionalized devices than methods relying on less stable or less hydrophilic cyclooctyne-based linkers, leading to enhanced surface performance and longer shelf-life.

Efficient and Stable Labeling of Proteins with Fluorescent Probes for Advanced Imaging

Researchers aiming to label a purified protein with an azide-containing fluorophore or affinity tag (e.g., biotin-azide) for fluorescence microscopy or protein tracing will find DACN(Tos,Suc-NHS) advantageous. The NHS ester allows for a rapid, single-step introduction of the DACN click handle onto accessible lysine residues [1][2]. The subsequent SPAAC reaction with the azide-probe is fast, driven by the DACN core's 2× reactivity [3][4]. Crucially, the increased hydrophilicity of the DACN linker compared to cyclooctynes reduces the risk of inducing protein aggregation, a common artifact that can confound imaging and functional assays. This provides a more reliable and artifact-free labeling strategy for demanding biophysical and cell biology applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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